盐酸丁基肼

描述

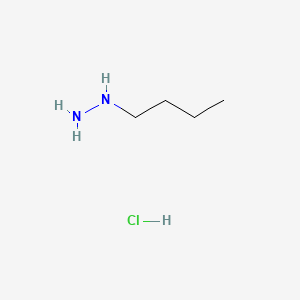

Butylhydrazine hydrochloride is a chemical compound that has been studied for various applications, including its potential use as an insecticidal agent and its role in inducing tumors in laboratory settings. The compound is a derivative of hydrazine, where a butyl group is attached to the nitrogen atom of hydrazine, and it is in the hydrochloride salt form .

Synthesis Analysis

The synthesis of butylhydrazine derivatives has been explored in several studies. For instance, N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess insecticidal activities . Another study reported the synthesis of N-tert-butyl-N-benzoylhydrazine through a new method, leading to the creation of germasesquioxide derivatives after further reactions . Additionally, N-Boc-N-alkenylhydrazines have been prepared via palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, representing a novel approach to synthesizing hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of butylhydrazine derivatives has been characterized using various techniques. Proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) have been employed to confirm the structures of synthesized compounds . X-ray crystallography has also been used to determine the crystal structure of specific derivatives, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

Butylhydrazine derivatives participate in a range of chemical reactions. They have been used as intermediates in the synthesis of insect growth regulators and have been involved in cyclocondensation reactions with hydroxylamine and hydrazine to form various heterocyclic compounds . The reactivity of these derivatives can be influenced by the presence of substituents, as seen in the synthesis of N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines, which displayed improved solubility and hydrophobic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylhydrazine derivatives are crucial for their potential applications. For example, the solubility and hydrophobicity of these compounds can affect their insecticidal activities . The electronic properties, such as the HOMO-LUMO energy gap, have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . Additionally, the tumorigenicity of n-butylhydrazine hydrochloride has been demonstrated in a study with Swiss mice, highlighting the potential health risks associated with exposure to these chemicals .

科学研究应用

废水处理

研究探索了肼衍生物在废水处理中的应用。包希志 (2013) 研究了使用树脂吸附和芬顿氧化法处理苯肼盐酸废水(农药和医药生产中的副产品)。这种方法显着提高了复杂成分的毒性废水的生物降解性 (包希志,2013)。

化学合成和保护

在有机合成领域,Pollock 和 Cole (2014) 讨论了叔丁基肼盐酸盐在吡唑衍生物制备中的应用。这项研究强调了它作为一步合成工艺中的保护基团的用途,强调了其在废物处理中的安全性和效率 (Pollock & Cole,2014)。

蒋国芳(2007)还探讨了合成应用,特别是在用叔丁基肼盐酸盐生产涕灭威方面。该产品的收率和纯度显着提高,证明了该化合物在化学合成中的效率 (蒋国芳,2007)。

杀虫剂研究

叔丁基肼衍生物的杀虫性能一直是研究的重点。王等人。(2011)设计并合成了含有 1,2,3-噻二唑的 N-叔丁基-N,N'-二酰肼衍生物。这些化合物表现出显着的杀虫活性,表明它们在开发新型杀虫剂方面的潜力 (王等人,2011)。

药理学评价

A. Husain 等人。(2017)合成了新颖的哒嗪衍生物,包括具有肼合物的衍生物,作为潜在的非甾体抗炎药 (NSAID)。他们的研究包括计算机辅助筛选和药理学评估,突出了该化合物在药物开发中的相关性 (Husain 等人,2017)。

安全和危害

“Butylhydrazine hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

作用机制

Target of Action

Butylhydrazine hydrochloride is a chemical compound used for research purposes It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin cells, eye cells, and respiratory system cells.

Result of Action

The result of Butylhydrazine hydrochloride’s action is primarily irritation and inflammation in the areas of the body where it comes into contact, such as the skin, eyes, and respiratory system . This is likely due to an immune response triggered by the compound.

Action Environment

The action of Butylhydrazine hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. It’s recommended to store Butylhydrazine hydrochloride in a well-ventilated place, keep the container tightly closed, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020218 | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56795-65-4 | |

| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

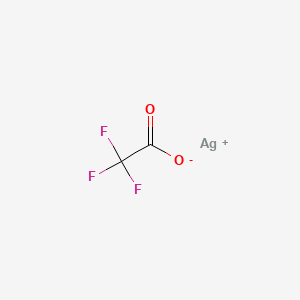

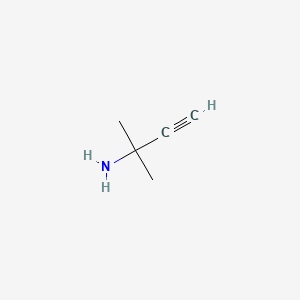

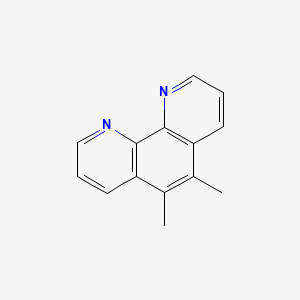

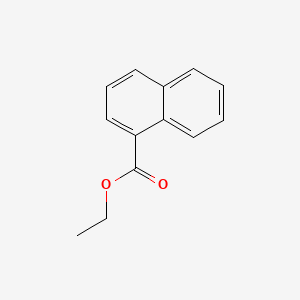

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

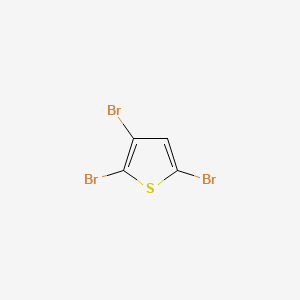

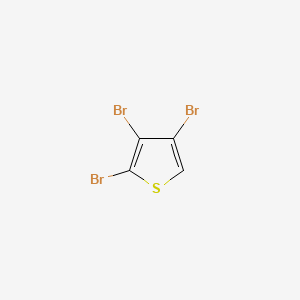

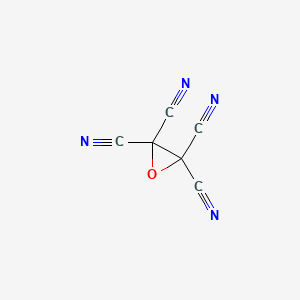

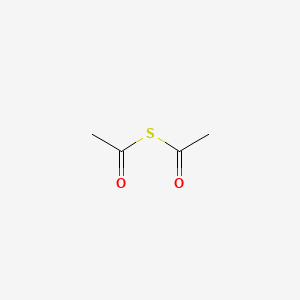

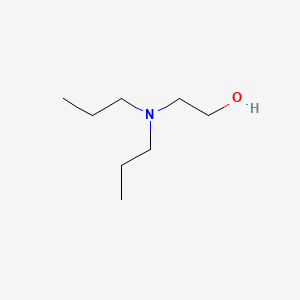

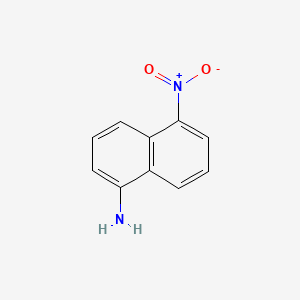

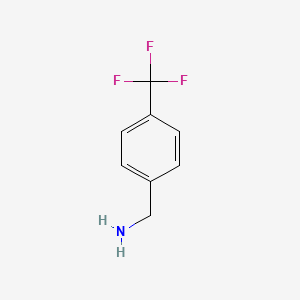

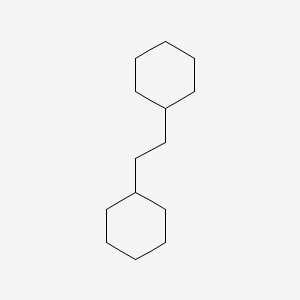

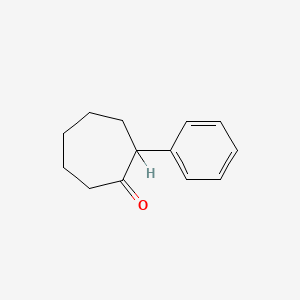

Feasible Synthetic Routes

Q & A

Q1: What is the typical use of tert-butylhydrazine hydrochloride in chemical synthesis?

A1: Tert-butylhydrazine hydrochloride is frequently employed as a nitrogen-containing building block in organic synthesis. It reacts with various electrophiles, particularly those containing carbonyl groups, to form hydrazones and pyrazoles. This reactivity stems from the nucleophilic nature of the nitrogen atom in the hydrazine moiety. [, , , , ]

Q2: Can you provide some examples of reactions where tert-butylhydrazine hydrochloride is used to synthesize heterocyclic compounds?

A2: Certainly! Tert-butylhydrazine hydrochloride reacts with β-dimethylaminoenones to create 1,4'-bipyrazoles through a cyclocondensation reaction. [] It also reacts with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, leading to the formation of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The regioselectivity of this reaction is influenced by the reaction conditions. [] Another example is its reaction with unsymmetrical enaminodiketones, yielding 4-substituted 1H-pyrazole-5-carboxylates regiospecifically. []

Q3: What is known about the structure of tert-butylhydrazine hydrochloride?

A3: Although the provided abstracts don't contain detailed structural data, we know that tert-butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. This means a proton from hydrochloric acid (HCl) protonates the more basic nitrogen atom in tert-butylhydrazine. The structure includes a tert-butyl group attached to one nitrogen atom and two hydrogens on the other nitrogen atom, which also carries the positive charge from protonation. []

Q4: Are there any studies on the dynamic behavior of tert-butylhydrazine hydrochloride in solution?

A4: Yes, there is research investigating the molecular motions of tert-butylhydrazine hydrochloride using pulsed proton magnetic resonance. These studies revealed information about the rotation of the methyl groups within the tert-butyl group and their influence on spin-lattice relaxation times (T1). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。